tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H21N3O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrophenyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached through a carbamation reaction, where the pyrrolidine derivative is reacted with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate: Unique due to its specific combination of functional groups.
tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate: Lacks the stereochemistry of the (S)-enantiomer.
tert-Butyl (1-(2-aminophenyl)pyrrolidin-3-yl)carbamate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate lies in its stereochemistry and the presence of both nitrophenyl and tert-butyl carbamate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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